Thiamine hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of thiamine hydrochloride involves several steps. One method includes heating concentrated hydrochloric acid to produce hydrogen chloride gas, which is then introduced into a methanol solution of thiamine nitrate. The reaction mixture is filtered, washed, and dried to obtain this compound . Another method involves dispersing thiamine mononitrate in a solvent, generating hydrogen chloride gas by adding chlorosulfonic acid to concentrated hydrochloric acid, and introducing the gas into the thiamine mononitrate solution under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically follows the synthetic routes mentioned above, with modifications to enhance yield and purity. The process aims to minimize the use of hazardous chemicals and reduce environmental risks .

Analyse Des Réactions Chimiques

Types of Reactions: Thiamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It is susceptible to degradation due to heat, light, alkaline pH, and sulfites .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized in the presence of oxidizing agents.

Reduction: It can be reduced under specific conditions to form different derivatives.

Substitution: this compound can undergo substitution reactions with various reagents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in acidic conditions, this compound can degrade to form thiamine disulfide .

Applications De Recherche Scientifique

Clinical Applications

1. Treatment of Thiamine Deficiency

Thiamine hydrochloride is primarily used to treat thiamine deficiency, which can lead to conditions such as Wernicke's encephalopathy and beriberi. Clinical studies have shown that intravenous administration of thiamine can effectively reverse neurological symptoms associated with these conditions .

2. Management of Diabetes

Recent research indicates that high-dose thiamine supplementation (300 mg daily) may reduce urinary albumin levels in individuals with type 2 diabetes, suggesting a protective effect on kidney function . This has implications for preventing diabetic nephropathy.

3. Neuroprotective Effects

Thiamine is essential for maintaining cognitive functions. A study highlighted its potential in improving cognitive abilities in patients with mild cognitive impairment (MCI), particularly enhancing short-term memory . Additionally, thiamine's role in reducing oxidative stress in the brain may contribute to its neuroprotective effects .

Therapeutic Potential

1. Antioxidant Properties

This compound has been shown to possess antioxidant properties, which help protect cells from oxidative damage. In animal models, it has been observed to increase glutathione levels and reduce liver inflammation following acute ethanol exposure . This suggests its potential use in managing conditions associated with oxidative stress.

2. Immune System Modulation

Thiamine plays a significant role in modulating the immune response. Studies indicate that it can reduce inflammation by decreasing the production of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby potentially benefiting conditions characterized by chronic inflammation .

Agricultural Applications

1. Crop Protection

Recent investigations have explored the use of this compound as an insect repellent. A study demonstrated that formulations containing thiamine could provide long-lasting protection against mosquito bites when applied to human skin . This application highlights its potential use in developing eco-friendly pest control measures.

Analytical Applications

1. High-Performance Thin-Layer Chromatography (HPTLC)

This compound is utilized in various analytical methods, including HPTLC for quantifying other compounds in pharmaceutical preparations. This method allows for precise determination of thiamine levels alongside other active ingredients, ensuring quality control in drug formulations .

Summary Table of Applications

Mécanisme D'action

Thiamine hydrochloride acts as a coenzyme in carbohydrate metabolism by combining with adenosine triphosphate to form thiamine pyrophosphate. This coenzyme is essential for the decarboxylation of pyruvic acid and alpha-ketoacids, which are critical steps in energy production . Thiamine also plays a role in inhibiting the effect of glucose and insulin on arterial smooth muscle cell proliferation .

Comparaison Avec Des Composés Similaires

Thiamine Mononitrate: A non-hygroscopic form of vitamin B1 used in multivitamin formulations and as a food additive.

Thiamine Pyrophosphate: The active coenzyme form of thiamine involved in metabolic reactions.

Comparison:

Hygroscopicity: Thiamine hydrochloride is hygroscopic, meaning it absorbs moisture from the air, whereas thiamine mononitrate is non-hygroscopic.

Stability: this compound is less stable under certain conditions compared to thiamine mononitrate.

This compound’s unique properties make it a valuable compound in various fields, from medicine to industrial applications. Its role in energy metabolism and cellular function underscores its importance in maintaining human health.

Activité Biologique

Thiamine hydrochloride, also known as vitamin B1, is an essential water-soluble vitamin that plays a critical role in cellular metabolism. Its biological activity is primarily attributed to its function as a coenzyme in various biochemical pathways, particularly those involved in energy production. This article explores the biological activity of this compound, highlighting its enzymatic roles, therapeutic applications, and non-coenzymatic functions.

Enzymatic Roles

Thiamine Diphosphate (TDP) is the active form of thiamine and serves as a cofactor for several key enzymes involved in metabolic processes:

- Pyruvate Dehydrogenase : Catalyzes the conversion of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle.

- Alpha-Ketoglutarate Dehydrogenase : Plays a role in the citric acid cycle, facilitating the conversion of alpha-ketoglutarate to succinyl-CoA.

- Branched-Chain Alpha-Keto Acid Dehydrogenase : Involved in the metabolism of branched-chain amino acids.

These enzymes are crucial for energy metabolism , particularly in tissues with high energy demands such as the brain and heart .

Non-Coenzymatic Functions

Beyond its enzymatic roles, thiamine exhibits significant non-coenzymatic activities:

- Nerve Function : Thiamine triphosphate (TTP) is implicated in nerve impulse transmission, influencing ion channel activity and neuronal signaling pathways .

- Regulation of Gene Expression : Thiamine derivatives can act as signaling molecules that regulate protein synthesis through mechanisms involving riboswitches, which are RNA elements that control gene expression in response to metabolite levels .

Clinical Applications and Case Studies

This compound has been studied for various clinical applications, particularly in conditions associated with thiamine deficiency.

1. Seasonal Ataxia Syndrome

A double-blind placebo-controlled study demonstrated that this compound significantly improved clinical symptoms in patients with seasonal ataxia syndrome endemic to Nigeria. The study reported a statistically significant improvement (p < 0.0001) in clinical severity grading among those treated with thiamine compared to placebo .

2. Safety Profile

A toxicity study evaluating intravenous administration of this compound found that out of 1,070 doses administered to 989 patients, adverse reactions were minimal (1.1% incidence), primarily consisting of transient burning sensations at the injection site . This indicates a favorable safety profile for this compound when administered parenterally.

3. Insect Repellent Activity

Recent research has explored this compound's potential as a natural insect repellent. A pilot study involving human subjects showed that increasing concentrations of this compound reduced mosquito bites significantly, demonstrating its efficacy as an alternative to chemical repellents .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Propriétés

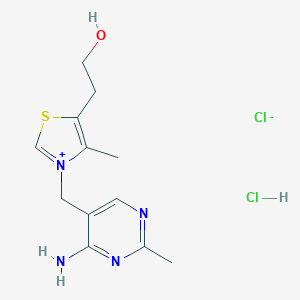

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N4OS.2ClH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2*1H/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJRMOMPQZCRJU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HC12H17ON4SCl2, C12H18Cl2N4OS | |

| Record name | thiamine hydrochloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thiamine_hydrochloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040622 | |

| Record name | Thiamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with a mild thiazole odor; [Merck Index] White to light yellow crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Small white to yellowish crystals or crystalline powder; slight characteristic odour reminescent of thiazole | |

| Record name | Thiamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17376 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thiamine hydrochloride | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/963/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water, propylene glycol; Insoluble in ether, benzene, hexane, chloroform, Slightly soluble (in ethanol) | |

| Record name | Thiamine hydrochloride | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/963/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

67-03-8 | |

| Record name | Thiamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiamine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIAMINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M572600E5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.